1-Butoxy-2-ethylhexane

Vue d'ensemble

Description

1-Butoxy-2-ethylhexane is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Butoxy-2-ethylhexane, a member of the butoxy ether family, has garnered attention for its potential biological activities and implications in various fields, including toxicology and environmental science. This compound, with the chemical formula and a molecular weight of approximately 186.33 g/mol, is primarily used as a solvent in industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- IUPAC Name : this compound

- CAS Number : 62625-25-6

- Molecular Weight : 186.3342 g/mol

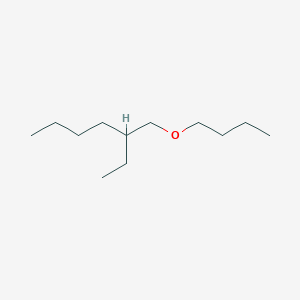

- Structure :

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicological Effects :

- Studies indicate that exposure to butoxy ethers may lead to various toxicological effects, including hemolytic activity, neurotoxicity, and potential carcinogenic effects. For instance, 2-butoxyethanol (a related compound) has shown evidence of causing hemolysis in rat red blood cells at lower concentrations compared to human red blood cells .

- In animal studies, subcutaneous injections of related compounds have resulted in decreased antioxidant activity and increased lipid peroxidation in brain tissues, suggesting neurotoxic potential .

- Metabolism and Toxicity :

- Environmental Impact :

Case Studies

Several case studies have been conducted to evaluate the biological effects of butoxy ethers:

Case Study 1: Hemolytic Activity

A study compared the hemolytic effects of BAA on human versus rat red blood cells. Results showed that while human cells exhibited resistance to hemolysis at concentrations up to 15 mM, rat cells were affected at much lower concentrations (1.25 mM) indicating species-specific differences in toxicity .

Case Study 2: Neurotoxicity Assessment

Research involving repeated subcutaneous administration of related butoxy compounds demonstrated significant neurotoxic effects in rats, characterized by increased oxidative stress markers and alterations in brain tissue integrity .

Data Table: Summary of Toxicological Findings

| Study Reference | Compound | Effect Observed | Concentration | Species |

|---|---|---|---|---|

| Bartnik (1987) | BAA | No hemolysis | Up to 15 mM | Human |

| Udden (2000) | BAA | Hemolysis | 1.25 mM | Rat |

| Pomierny (2014) | 2-BE | Neurotoxicity | 2.5 mM/kg | Rat |

Applications De Recherche Scientifique

Industrial Applications

1-Butoxy-2-ethylhexane is utilized in several key industrial sectors:

- Solvent in Paints and Coatings : Due to its solvent properties, it is commonly used in formulations for paints, coatings, and varnishes, enhancing the application and drying processes.

- Cleaning Agents : It serves as a cleaning agent in various applications, particularly in metal degreasing and surface preparation.

- Additives : The compound is used as an additive in lubricants and other formulations to improve performance characteristics.

Comparison of Similar Compounds

To understand the unique features of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Butoxyethanol | C₄H₁₀O | Shorter carbon chain; more polar |

| 2-Ethylhexanol | C₈H₁₈O | Primary alcohol; higher boiling point |

| Ethylene glycol butyl ether | C₁₂H₂₆O₂ | Contains two ether groups; higher viscosity |

| 1-Octanol | C₈H₁₈O | Straight-chain alcohol; less soluble |

Scientific Research Applications

Research studies involving this compound have focused on its behavior in mixtures with other solvents or chemicals. Notable applications include:

- Interaction Studies : Research indicates that the compound can significantly alter solubility characteristics when mixed with polar solvents. This property is critical for formulating effective cleaning agents and coatings.

- Migration Studies : Investigations into the migration of this compound from packaging materials into food products have raised concerns regarding potential health risks. Understanding these interactions is vital for regulatory compliance in food safety.

Health and Safety Considerations

While this compound has many industrial applications, it is essential to consider its safety profile. Studies have indicated potential health risks associated with exposure, particularly through inhalation or dermal absorption during industrial use. Regulatory assessments often focus on:

- Toxicity Data : Evaluations of acute and chronic toxicity are critical for determining safe exposure limits.

- Environmental Impact : The compound's behavior in environmental contexts is also assessed to mitigate any adverse effects on ecosystems.

Case Studies

Several case studies have highlighted the implications of using this compound in different contexts:

- Polymer Applications : In polymer manufacturing, the compound has been studied for its role as a solvent and additive, influencing the physical properties of final products.

- Food Packaging : Research on migration patterns from packaging materials has led to stricter regulations regarding the use of certain solvents in food-related applications.

Propriétés

IUPAC Name |

3-(butoxymethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUZCZSOJYCCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334838 | |

| Record name | 1-Butoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62625-25-6 | |

| Record name | 3-(Butoxymethyl)heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62625-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.